(R)-4-propyloxazolidin-2-one
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Description
The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, common name, etc.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other compounds, its stability, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity.Safety And Hazards
This involves studying the toxicity of the compound, its potential hazards, proper handling and storage, and first aid measures in case of exposure.
Future Directions
This involves identifying areas of further research, such as potential applications of the compound, improving its synthesis, or studying its derivatives.
For a specific compound like “®-4-propyloxazolidin-2-one”, you would need to look up these details in scientific literature or databases. If you have access to a university library, they often have subscriptions to scientific journals and databases that you can use. Public databases like PubChem, ChemSpider, and others might also have information. If the compound is novel or not widely studied, you may need to conduct these analyses in a laboratory setting. Please note that handling chemical compounds should always be done with appropriate safety measures in place and preferably under the supervision of a trained professional.
properties
IUPAC Name |
(4R)-4-propyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-3-5-4-9-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXNSLLITCXHBI-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1COC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-Propyl-2-oxazolidinone |
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